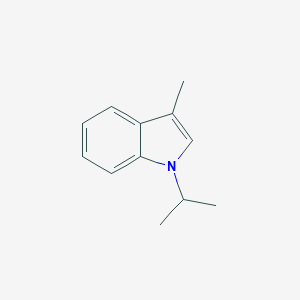

1-Isopropyl-3-methyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

10560-08-4 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

3-methyl-1-propan-2-ylindole |

InChI |

InChI=1S/C12H15N/c1-9(2)13-8-10(3)11-6-4-5-7-12(11)13/h4-9H,1-3H3 |

InChI Key |

HCJFUTKOOJKIFR-UHFFFAOYSA-N |

SMILES |

CC1=CN(C2=CC=CC=C12)C(C)C |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C(C)C |

Synonyms |

1H-Indole,3-methyl-1-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopropyl 3 Methyl 1h Indole and Substituted Analogues

Classical and Contemporary Approaches to Indole (B1671886) Ring Construction

The formation of the core indole structure is the foundational step in the synthesis of 1-isopropyl-3-methyl-1H-indole. Over the years, numerous methods have been developed, with the Fischer indole synthesis remaining a prominent and widely utilized technique. byjus.com Concurrently, modern approaches continue to refine and expand the synthetic chemist's toolkit for indole ring construction.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. byjus.comwikipedia.orgnih.gov This reaction can be catalyzed by a variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.orgtestbook.com

The synthesis of a 3-methyl substituted indole using this method would involve isopropyl methyl ketone as the carbonyl component. The reaction proceeds through several key mechanistic steps:

Hydrazone Formation: The initial step is the condensation of phenylhydrazine with isopropyl methyl ketone to form the corresponding phenylhydrazone. alfa-chemistry.com

Tautomerization: The phenylhydrazone then tautomerizes to its enamine form. wikipedia.orgalfa-chemistry.com

nih.govnih.gov-Sigmatropic Rearrangement: A crucial nih.govnih.gov-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate. byjus.comwikipedia.org

Cyclization and Aromatization: The intermediate then undergoes cyclization and the elimination of ammonia to yield the final aromatic indole ring. byjus.comwikipedia.org

A significant consideration when using an unsymmetrical ketone like isopropyl methyl ketone is the regioselectivity of the cyclization, which can potentially lead to two isomeric indole products. scispace.com The regioselectivity is influenced by factors such as the acidity of the medium, the substitution pattern of the hydrazine, and steric effects. thermofisher.com In the case of isopropyl methyl ketone, enolization can occur towards either the methyl or the isopropyl group. Generally, the formation of the more substituted enamine is thermodynamically favored, which would lead to the methyl group being at the C3 position of the resulting indole. tandfonline.com

| Reactants | Key Intermediates | Product |

| Phenylhydrazine, Isopropyl methyl ketone | Phenylhydrazone, Enamine, Di-imine | 3-Methyl-2-isopropyl-1H-indole or 2,3-dimethyl-1H-indole (depending on regioselectivity) |

Once the 3-methyl-1H-indole scaffold is obtained, the introduction of the isopropyl group at the nitrogen atom (N1 position) is typically achieved through N-alkylation. This is a common and effective method for functionalizing the indole nitrogen. rsc.orgorganic-chemistry.org

Classical N-alkylation conditions often involve treating the indole with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). rsc.org The strong base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that then attacks the electrophilic isopropyl halide in a nucleophilic substitution reaction.

| Indole Substrate | Alkylating Agent | Base/Solvent | Product |

| 3-Methyl-1H-indole | 2-Bromopropane | NaH / DMF | This compound |

Modern variations of N-alkylation aim to use milder and more environmentally friendly conditions. For instance, iron-catalyzed N-alkylation of indolines (which can then be oxidized to indoles) using alcohols has been reported. nih.gov Additionally, phase-transfer catalysis can be employed to facilitate the alkylation under biphasic conditions, avoiding the need for strictly anhydrous solvents and strong bases.

An alternative synthetic route involves the initial synthesis of 1-isopropyl-1H-indole followed by methylation at the C3 position. The indole ring is an electron-rich heterocycle, with the C3 position being particularly nucleophilic and prone to electrophilic substitution. nih.gov

Direct C3-methylation of an N-substituted indole can be challenging due to the potential for competing reactions. However, several methods have been developed to achieve this transformation. One approach involves the use of a methylating agent in the presence of a Lewis acid catalyst. nih.gov For example, B(C₆F₅)₃ has been used to catalyze the direct C3-methylation of indoles. nih.gov

Biocatalysis offers a highly selective method for C3-methylation. S-adenosyl methionine (SAM)-dependent methyltransferases have been shown to perform stereo- and regioselective methylation at the C3 position of various indole substrates. nih.govuni-duesseldorf.deresearchgate.net These enzymatic methods can provide a green and efficient route to C3-methylated indoles.

| Substrate | Methylating Agent/Catalyst | Method | Product |

| 1-Isopropyl-1H-indole | Methylating agent / Lewis acid | Chemical Synthesis | This compound |

| 1-Isopropyl-1H-indole | SAM / Methyltransferase | Biocatalysis | This compound |

Multi-Step Synthesis of Complex this compound Derivatives

The synthesis of more complex derivatives of this compound often requires multi-step sequences that allow for the introduction of various functional groups at specific positions on the indole ring. These syntheses rely on the principles of chemo- and regioselectivity to achieve the desired molecular architecture.

The introduction of functional groups such as formyl (-CHO) and carboxyl (-COOH) groups onto the indole nucleus is a key step in the synthesis of many complex indole derivatives. These functional groups can serve as handles for further chemical modifications.

Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, including indoles. ekb.eg This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the formylating agent. google.com For a 1-isopropyl-1H-indole substrate, this reaction would be expected to occur at the C3 position to yield 1-isopropyl-1H-indole-3-carbaldehyde.

Carboxylation: The introduction of a carboxyl group can be achieved through various methods. One common approach is the carboxylation of an organometallic derivative of the indole. For instance, treatment of an N-protected indole with a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice) can introduce a carboxyl group. The position of carboxylation can be directed by the choice of protecting group and reaction conditions. To synthesize a derivative like 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid, a multi-step synthesis would be required, likely involving the construction of the indole ring with a precursor to the carboxylic acid group already in place on the starting phenylhydrazine.

| Starting Material | Reagents | Functional Group Introduced | Product Example |

| 1-Isopropyl-1H-indole | POCl₃, DMF | Formyl (-CHO) | 1-Isopropyl-1H-indole-3-carbaldehyde scbt.com |

| Substituted Phenylhydrazine and Ketone | Multi-step synthesis | Carboxyl (-COOH) | 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid scbt.com |

The synthesis of complex indole derivatives often requires careful control of chemo- and regioselectivity. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity refers to the preferential reaction at one position over another.

In the context of this compound derivatives, regioselective functionalization is crucial for introducing substituents at specific positions on the benzene (B151609) portion of the indole ring (positions 4, 5, 6, and 7). The directing effects of the existing substituents on the indole ring play a significant role in electrophilic aromatic substitution reactions. The electron-donating nature of the pyrrole (B145914) ring generally directs electrophiles to the C3 position, but if that position is blocked, substitution may occur on the benzene ring.

For instance, the synthesis of a 5-substituted derivative would require a starting phenylhydrazine with the desired substituent at the para-position relative to the hydrazine group. This substituent would then be carried through the Fischer indole synthesis to the 5-position of the final indole product.

Chemoselective reactions are important when the indole derivative contains multiple reactive sites. For example, if a derivative contains both a carboxyl group and a secondary amine (in the case of an unprotected indole), a reaction intended to modify the carboxyl group must be selective enough not to react with the amine. This is often achieved through the use of protecting groups or by carefully choosing reagents and reaction conditions that favor reaction at the desired site.

Chemical Reactivity and Mechanistic Studies of 1 Isopropyl 3 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. The positions of the substituents on 1-isopropyl-3-methyl-1H-indole significantly influence the regioselectivity of these reactions.

Directing Effects of N1-Isopropyl and C3-Methyl Substituents

The indole ring's reactivity towards electrophiles is highest at the C3 position due to the ability of the nitrogen atom to stabilize the intermediate cation through resonance without disrupting the aromaticity of the benzene (B151609) ring. However, in this compound, the C3 position is blocked by a methyl group. Consequently, electrophilic attack is redirected to the next most nucleophilic site, the C2 position.

The substituents at the N1 and C3 positions both play a role in modulating the reactivity of the indole core:

C3-Methyl Group: The methyl group at the C3 position is also electron-donating via an inductive effect, further enhancing the nucleophilicity of the indole nucleus. Its primary role, however, is to block the most reactive C3 position, thereby directing incoming electrophiles to other positions on the ring.

The combined electronic effects of the N1-isopropyl and C3-methyl groups render the indole nucleus highly activated towards electrophilic substitution, with the reaction site being predominantly the C2 position.

Investigations into C2 and C5 Reactivity

With the C3 position occupied, electrophilic attack on this compound is anticipated to occur at the C2 position. This is because the resulting carbocation intermediate can still be stabilized by the lone pair of electrons on the nitrogen atom. Should the C2 position also be sterically hindered or deactivated, electrophilic substitution may occur on the benzene portion of the molecule, typically at the C5 position, which is para to the nitrogen atom and often favored electronically.

A notable example of electrophilic substitution at the C2 position in a related system is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring. For 1,3-disubstituted indoles, formylation occurs at the C2 position. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, which acts as the electrophile.

| Indole Derivative | Primary Site of Electrophilic Attack | Governing Factors |

|---|---|---|

| Indole (unsubstituted) | C3 | High electron density and stable cationic intermediate. |

| This compound | C2 | C3 position is blocked; C2 is the next most nucleophilic site. |

| 2,3-Dialkylindole | Benzene ring (e.g., C5) | Both C2 and C3 positions are blocked. |

Transformations of the Indole Ring System

The substituted indole ring of this compound can undergo various transformations, including oxidation and reduction, leading to a range of functionalized products.

Oxidation and Reduction Chemistry

Oxidation: The oxidation of 1,3-dialkyl-substituted indoles can lead to various products depending on the oxidant and reaction conditions. For instance, the copper-catalyzed oxidation of C2,C3-dialkyl-substituted indoles has been shown to result in selective C-H oxygenation or amination at the C2 position under mild conditions nih.gov. This suggests that this compound could be converted to 2-hydroxy or 2-amino derivatives at the C2 position. The reaction likely proceeds through a mechanism involving the formation of a copper-indole complex, which facilitates the functionalization at the activated C2 position.

Reduction: The reduction of the indole nucleus in 1,3-dialkylindoles typically requires more forcing conditions than simple alkenes due to the aromatic stability of the ring system. Catalytic hydrogenation over platinum or nickel catalysts can reduce the pyrrole (B145914) ring to yield the corresponding indoline (B122111) derivative. The specific conditions, such as catalyst, solvent, temperature, and pressure, would influence the efficiency and selectivity of the reduction. Chemical reducing agents like sodium cyanoborohydride in the presence of an acid can also be employed for the selective reduction of the C2-C3 double bond of the indole nucleus.

| Transformation | Reagents and Conditions | Typical Product(s) |

|---|---|---|

| Oxidation (C-H Functionalization) | Cu(I) catalyst, nitroso reagents | 2-amino or 2-hydroxy-1,3-dialkylindole |

| Catalytic Hydrogenation | H₂, Pt/C or Raney Ni | 1,3-dialkylindoline |

| Chemical Reduction | NaCNBH₃, Acetic Acid | 1,3-dialkylindoline |

Rearrangement Pathways

Substituted indoles can undergo rearrangement reactions under certain conditions, often acid-catalyzed. For this compound, acid-catalyzed rearrangement could potentially involve migration of one of the substituents. For example, in the presence of a strong acid, protonation at the C3 position could lead to a transient indoleninium ion. While less common for simple alkyl groups, a subsequent Wagner-Meerwein type rearrangement could theoretically occur, although this is more prevalent with substituents that can better stabilize a positive charge. Without specific experimental data for this compound, any proposed rearrangement pathway remains speculative and would depend on the specific reaction conditions and the relative migratory aptitude of the isopropyl and methyl groups.

Catalytic Transformations Involving this compound

The presence of C-H bonds that can be activated makes this compound a substrate for various catalytic transformations, particularly those involving transition metals. These reactions offer powerful methods for the synthesis of more complex molecules.

Rhodium-catalyzed C-H activation has been successfully applied to indoles for the introduction of new functional groups. For instance, the intermolecular 1,3-dienylation at the C2 position of N-pyridinyl/pyrimidinyl-protected indoles has been achieved using a rhodium catalyst nih.govrsc.orgresearchgate.net. This suggests that with an appropriate directing group on the nitrogen, this compound could undergo similar C2-H functionalization. The directing group plays a crucial role in bringing the metal catalyst in proximity to the targeted C-H bond, enabling its cleavage and subsequent functionalization.

Palladium- and copper-catalyzed cross-coupling reactions are also cornerstone methods in modern organic synthesis. While the direct C-H activation of this compound for cross-coupling is plausible, a more common approach involves the pre-functionalization of the indole ring, for example, through halogenation at the C2 position, to generate a suitable coupling partner. This 2-halo-1-isopropyl-3-methyl-1H-indole could then participate in a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-heteroatom bonds at the C2 position.

| Reaction Type | Catalyst System | Potential Product at C2 | Comment |

|---|---|---|---|

| C-H Dienylation | Rhodium | 1,3-Dienyl group | Requires a directing group on N1. |

| Suzuki Coupling | Palladium | Aryl or vinyl group | Requires pre-functionalization (e.g., halogenation) at C2. |

| Heck Coupling | Palladium | Alkene | Requires pre-functionalization at C2. |

| Buchwald-Hartwig Amination | Palladium or Copper | Amino group | Requires pre-functionalization at C2. |

Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions

Palladium catalysis stands as a cornerstone of modern synthetic chemistry, offering powerful tools for the construction of complex molecular architectures. nih.gov In the context of this compound, palladium-catalyzed reactions have been investigated to selectively functionalize the indole scaffold, primarily through the activation of C-H bonds.

Detailed mechanistic studies have provided insights into these transformations. The generally accepted mechanism for palladium-catalyzed C-H activation involves the coordination of the palladium catalyst to the indole ring, followed by the cleavage of a C-H bond to form a palladacycle intermediate. This intermediate can then undergo various cross-coupling reactions with a wide range of partners. The N-isopropyl group can play a role in directing the catalyst to a specific C-H bond, although steric hindrance can also influence the regioselectivity of the reaction.

Research in this area has explored the direct arylation of the indole core. While specific studies on this compound are limited, related investigations on N-substituted indoles provide a foundational understanding. For instance, the C2-arylation of N-alkylindoles is a common transformation. The reaction typically proceeds via a concerted metalation-deprotonation pathway, where the palladium catalyst, often in a high oxidation state, is directed to the C2 position. The presence of the N-isopropyl group in this compound would sterically influence the approach of the catalyst and the coupling partner.

A representative study on a similar N-substituted indole derivative showcases the conditions often employed for such transformations.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 4-iodotoluene | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 110 | 85 |

| 2 | 1-bromo-4-methoxybenzene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 92 |

| 3 | 4-chlorobenzonitrile | Pd(OAc)₂ | RuPhos | K₃PO₄ | DMA | 120 | 78 |

This table represents typical conditions for palladium-catalyzed C-H arylation of N-alkylindoles and serves as an illustrative example of the potential reactivity of this compound under similar conditions.

Other Metal-Mediated and Organocatalytic Reactions

Beyond palladium, other transition metals have been employed to mediate the functionalization of indole derivatives. These metals, including rhodium, ruthenium, and copper, can offer complementary reactivity and selectivity. For instance, rhodium-catalyzed C-H activation often exhibits a different regioselectivity profile compared to palladium. While specific examples with this compound are not extensively documented, the general reactivity patterns of N-alkylindoles suggest that C-H functionalization at the C2 and C7 positions could be achievable with appropriate catalytic systems.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal-based catalysis. In the context of indole chemistry, organocatalysts have been successfully used to promote a variety of transformations, including Friedel-Crafts alkylations and conjugate additions.

For this compound, the nucleophilic character of the indole ring, particularly at the C3 position, is somewhat diminished due to the presence of the methyl group. However, reactions at other positions or reactions involving the N-isopropyl or C3-methyl groups could be envisioned. For example, chiral phosphoric acid catalysts have been shown to activate indole derivatives towards enantioselective additions to electrophiles.

A hypothetical organocatalytic reaction involving an N-alkyl-3-methylindole is presented below to illustrate the potential for such transformations.

| Entry | Electrophile | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | Nitro-olefin | Chiral Phosphoric Acid | Toluene | -20 | 90 | 95 |

| 2 | Iminium ion | Chiral Amine | CH₂Cl₂ | 0 | 88 | 92 |

| 3 | Azodicarboxylate | Chiral Squaramide | Hexane | -40 | 95 | 98 |

This table illustrates potential organocatalytic reactions and outcomes for a generic N-alkyl-3-methylindole, suggesting possible avenues for the reactivity of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Isopropyl 3 Methyl 1h Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 1-isopropyl-3-methyl-1H-indole derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of proton (¹H) and carbon (¹³)C signals can be achieved.

One-Dimensional (1D) NMR (¹H, ¹³C) Chemical Shift Analysis

The ¹H NMR spectrum of an indole (B1671886) derivative provides initial, yet vital, information about the number and electronic environment of protons in the molecule. For a typical this compound derivative, characteristic signals are observed in distinct regions of the spectrum. The aromatic protons of the indole ring typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The methyl protons at the C3 position usually resonate as a singlet around δ 2.3 ppm. The isopropyl group attached to the nitrogen atom gives rise to a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). For instance, in a study of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, the two methyl groups of the isopropyl moiety appeared as two singlets at δ 1.64 and 1.66 ppm, while the methine proton was observed as a multiplet at δ 5.107 ppm. scirp.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the indole ring typically resonate between δ 110 and 140 ppm. The C3-methyl carbon signal is usually found in the upfield region, around δ 9-12 ppm. The isopropyl group carbons also have characteristic chemical shifts, with the methine carbon appearing around δ 47-49 ppm and the methyl carbons at approximately δ 21-22 ppm. scirp.org For example, in 5-isopropyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one, the isopropyl methyl carbons were observed at δ 24.7 and 24.9 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole Aromatic Protons | 7.0 - 8.0 | 110 - 140 |

| C3-Methyl Protons | ~2.3 | ~9 - 12 |

| Isopropyl Methine Proton | Multiplet, ~4.7-5.1 | ~47 - 49 |

| Isopropyl Methyl Protons | Doublet, ~1.5-1.7 | ~21 - 22 |

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent used.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

While 1D NMR provides information about the chemical environment of individual nuclei, 2D NMR experiments are indispensable for establishing the connectivity between atoms and determining the stereochemistry of the molecule. ipb.ptrsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound derivatives, COSY spectra would show correlations between the isopropyl methine proton and the isopropyl methyl protons, as well as between adjacent aromatic protons on the indole ring. researchgate.netthieme-connect.de

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra correlate directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals of protonated carbons by linking them to their attached, and often already assigned, protons. ipb.ptresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments identified by COSY and HSQC. For instance, an HMBC correlation between the C3-methyl protons and the C2, C3, and C3a carbons of the indole ring would confirm their connectivity. ipb.ptresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect through-space interactions between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. For example, a NOESY correlation between the isopropyl methine proton and protons on the indole ring would provide information about the preferred orientation of the isopropyl group. ipb.ptrsc.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. scirp.orgmdpi.com The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

Key IR absorption bands include:

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found in the 2850-3000 cm⁻¹ region, corresponding to the methyl and isopropyl groups. libretexts.orglibretexts.org

C=C stretching (aromatic): Multiple bands in the 1450-1620 cm⁻¹ range are characteristic of the indole ring. nih.gov

C-N stretching: Usually appears in the 1200-1350 cm⁻¹ region. nih.gov

The presence and position of these bands can confirm the presence of the indole core and the alkyl substituents. For instance, a study on (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde reported a C=C stretching band at 1610.45 cm⁻¹. scirp.org

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1620 |

| C-N | Stretching | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukubbcluj.ro The indole ring system has a characteristic UV absorption profile due to π → π* transitions. The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the indole ring and the extent of conjugation.

For a simple this compound, one would expect to see absorption bands characteristic of the indole chromophore. The introduction of other chromophores or auxochromes as substituents can lead to shifts in the absorption maxima to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), as well as changes in the molar absorptivity. shu.ac.ukslideshare.net For example, the electronic absorption spectrum of indole-3-acetic acid in ethanol (B145695) shows intense π-π* transition bands. researchgate.net

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) and other soft ionization techniques are often used to determine the molecular weight of the parent molecule, typically observed as the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

Electron ionization (EI) is a harder ionization technique that causes fragmentation of the molecule. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to deduce its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the isopropyl group or a methyl radical. For example, a study on 1-isopropyl-5-methyl-1H-indole-2,3-dione showed a distinctive loss of the isopropyl group in the MS/MS spectrum. nih.gov The fragmentation of alkanes often involves the loss of (CH₂)nCH₃ clusters, which are 14 mass units apart. libretexts.org

X-ray Crystallography for Absolute Structure and Conformational Analysis

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. scirp.orgoalib.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. scirp.org

This technique provides an unambiguous determination of the absolute structure and conformation of the molecule in the solid state. For example, in the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, the molecule was found to crystallize in the orthorhombic system with a Pna2₁ space group. scirp.org The dihedral angle between the indole mean plane and the 4-F-phenyl ring was determined to be 111.5 (3)°. scirp.org Such detailed structural information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

X-ray crystallography is a powerful technique for the precise determination of molecular geometry. For derivatives of 1-isopropyl-1H-indole, this analysis reveals key structural parameters.

In the case of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate for the anti-cholesterol drug fluvastatin, the structure was determined by X-ray diffraction. scirp.orgscirp.org The compound crystallizes in the orthorhombic system with the space group Pna21. scirp.orgscirp.org The bond lengths and angles within the molecule are generally within normal ranges, and the sum of the bond angles around the indole nitrogen (N1) is 359.9 (3)°, indicating sp² hybridization. scirp.org A comprehensive list of selected bond lengths and angles for this derivative is provided in the table below. scirp.org

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| F(1)-C(1) | 1.363(3) | C(12)-N(1)-C(6) | 108.34(18) |

| O(1)-C(9) | 1.196(3) | C(12)-N(1)-C(18) | 126.95(19) |

In another derivative, 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, the pyrazole (B372694) ring is nearly perpendicular to both the indolin-2-one and indole rings, with dihedral angles of 84.16 (10)° and 85.33 (9)°, respectively. nih.goviucr.orgusm.my The angle between the indolin-2-one and indole rings is 57.30 (7)°, while the indole and fluorophenyl rings are tilted towards each other by 40.74 (8)°. nih.goviucr.orgusm.my A summary of key dihedral angles for various derivatives is presented below.

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Indole | 4-Fluorophenyl | 111.5 (3) | scirp.orgscirp.org |

| 3-{5-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one | Pyrazole | Indolin-2-one | 84.16 (10) | nih.goviucr.orgusm.my |

| Pyrazole | Indole | 85.33 (9) | ||

| Indole | 4-Fluorophenyl | 40.74 (8) | ||

| 4-({(1E,2E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione | 1,2,4-Triazole-5(4H)-thione | Indole | 88.66 (9) | iucr.org |

| 1,2,4-Triazole-5(4H)-thione | Benzene (B151609) | 84.51 (10) |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. These forces, including hydrogen bonds and π-π stacking, are critical in stabilizing the crystal structure.

The nature and presence of these interactions can differ substantially between derivatives. For example, the crystal structure of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde is notable for the absence of strong hydrogen bonds. scirp.orgscirp.org

In contrast, the crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, which crystallizes as an ethanol solvate, features a network of hydrogen bonds. nih.goviucr.org The primary molecule and the ethanol solvent molecule are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming an inversion dimer with an R₄⁴(12) ring motif. nih.goviucr.orgusm.my This structure is further stabilized by π–π interactions between pairs of inversion-related indolin-2-one rings, with an interplanar spacing of 3.599 (2) Å. nih.goviucr.orgusm.my

A third example, 4-({(1E,2E)-3-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione, demonstrates yet another packing strategy. In its crystal, molecules are linked by pairs of N—H⋯S hydrogen bonds, which form inversion dimers with an R₂²(8) ring motif. iucr.org These dimers are then connected into chains through C—H⋯π interactions. iucr.org The structure is further consolidated by slipped parallel π–π interactions between inversion-related triazole rings, featuring an interplanar distance of 3.3696 (8) Å and a slippage of 0.662 Å. iucr.org

| Compound | Interaction Type | Details | Reference |

|---|---|---|---|

| (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde | Hydrogen Bonds | No strong hydrogen bonds observed. | scirp.orgscirp.org |

| 3-{5-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one | Hydrogen Bonds | N—H⋯O and O—H⋯O bonds forming R₄⁴(12) ring motifs. | nih.goviucr.orgusm.my |

| π–π Interactions | Between indolin-2-one rings; interplanar spacing = 3.599 (2) Å. | ||

| 4-({(1E,2E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione | Hydrogen Bonds | N—H⋯S bonds forming R₂²(8) ring motifs. | iucr.org |

| C—H⋯π Interactions | Links dimers into chains. | ||

| π–π Interactions | Slipped parallel interactions between triazole rings; interplanar distance = 3.3696 (8) Å. |

Computational Chemistry and Theoretical Studies on 1 Isopropyl 3 Methyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 1-isopropyl-3-methyl-1H-indole, DFT calculations can predict its geometry, electronic properties, and reactivity. These calculations are based on determining the electron density of a system, from which various molecular properties can be derived.

While specific DFT studies on this compound are not widely available in the public domain, extensive research on related indole (B1671886) derivatives, such as 3-methyl-indole (skatole) and other substituted indoles, provides a strong basis for understanding its probable electronic characteristics. nist.goviucr.orgresearchgate.net These studies typically employ functionals like B3LYP with basis sets such as 6-31G(d,p) or higher to achieve a balance between accuracy and computational cost. tandfonline.comresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. wuxiapptec.comresearchgate.net

For indole derivatives, the HOMO is typically localized over the electron-rich pyrrole (B145914) ring, indicating that this is the primary site for electrophilic attack. acs.org The LUMO, conversely, is generally distributed over the entire bicyclic system. In the case of this compound, the presence of the electron-donating isopropyl and methyl groups is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation compared to unsubstituted indole.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| Indole | -5.67 | -0.34 | 5.33 | B3LYP/6-311++G(d,p) | researchgate.net |

| 3-Methyl-indole | -5.52 | -0.28 | 5.24 | B3LYP/6-311++G(d,p) | researchgate.net |

| 1-Methyl-indole-3-carboxaldehyde | -6.21 | -1.87 | 4.34 | B3LYP/6-311++G(d,p) | bohrium.com |

Note: The data in this table is for related indole derivatives and is intended to provide a comparative context for the likely properties of this compound.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For 3-methyl-indole, MEP calculations show a region of significant negative potential located around the C2-C3 bond of the pyrrole ring, with the most negative point being near the C3 position. This is consistent with the known reactivity of indoles towards electrophiles at this position. The nitrogen atom of the indole ring also exhibits negative potential. researchgate.netresearchgate.net The introduction of an isopropyl group at the N1 position in this compound would likely lead to a more complex MEP surface due to the steric and electronic effects of this substituent. The electron-donating nature of the isopropyl group would be expected to further increase the negative potential around the pyrrole ring, enhancing its nucleophilicity.

| Compound/Region | Predicted Electrostatic Potential | Implication for Reactivity | Reference |

|---|---|---|---|

| Indole (Pyrrole Ring) | Negative | Susceptible to electrophilic attack | acs.org |

| 3-Methyl-indole (C3 position) | Highly Negative | Primary site for electrophilic substitution | researchgate.net |

| Indole (N-H) | Slightly Positive | Potential for hydrogen bonding | acs.org |

Computational chemistry can be used to model chemical reactions, elucidating the step-by-step mechanism and identifying the transition states involved. This is particularly useful for understanding the regioselectivity and stereoselectivity of reactions involving indole derivatives. For instance, DFT calculations have been employed to study the mechanism of the Heck reaction with indoles, providing insights into why certain positions on the indole ring are favored for substitution over others. researchgate.netrsc.org

While specific reaction pathway analyses for this compound are not readily found in the literature, studies on similar systems suggest that reactions such as electrophilic substitution would proceed via a transition state where the electrophile is coordinated to the C3 position of the indole ring. researchgate.netcore.ac.uk The presence of the N1-isopropyl group could influence the reaction pathway through steric hindrance, potentially affecting the approach of reagents to the reactive sites on the indole core.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indole derivatives, which exhibit a wide range of pharmacological activities, QSAR is a valuable tool for designing new compounds with enhanced potency and for predicting their activity prior to synthesis. pharmacophorejournal.com

The first step in QSAR modeling is the calculation of molecular descriptors, which are numerical values that represent the physicochemical properties of the molecules. These can include constitutional, topological, geometrical, and electronic descriptors. For indole derivatives, a variety of descriptors have been shown to be important for modeling their biological activities. archivepp.comarchivepp.comijpsi.org

Once a set of descriptors is calculated for a series of indole compounds with known biological activities, a mathematical model is developed to correlate these descriptors with the activity. Common methods for model development include Multiple Linear Regression (MLR) and Support Vector Machines (SVM). archivepp.comarchivepp.com The goal is to create a statistically robust equation that can accurately predict the activity of new, untested indole derivatives.

| Descriptor Type | Descriptor Example | Property Represented | Reference |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule | archivepp.com |

| Topological | Wiener Index | Molecular branching | archivepp.com |

| Geometrical | Molecular Surface Area | Shape and size | orientjchem.org |

| Electronic | HOMO/LUMO energies | Electron donating/accepting ability | ijpsi.org |

| Physicochemical | LogP | Lipophilicity | archivepp.com |

A crucial aspect of QSAR modeling is the statistical validation of the developed model to ensure its reliability and predictive power. This is typically done through internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation (q²), assess the robustness of the model. External validation involves using the model to predict the activity of a set of compounds that were not used in the model development (the test set). nih.govorientjchem.org

A good QSAR model will have high values for the correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q²), as well as a high predictive R² for the test set. These statistical parameters indicate that the model is not only capable of fitting the existing data but can also make accurate predictions for new compounds. tandfonline.comarchivepp.com

| Parameter | Symbol | Description | Typical Value for a Good Model |

|---|---|---|---|

| Correlation Coefficient | R² | Measures the goodness of fit of the model to the training data. | > 0.6 |

| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² | R²_pred | Measures the predictive power of the model on an external test set. | > 0.5 |

| Root Mean Square Error | RMSE | Measures the deviation between predicted and actual values. | Low value |

Structure Activity Relationship Sar Investigations Within N1 Isopropyl C3 Methyl 1h Indole Frameworks

Systemic Analysis of Substituent Effects on the Indole (B1671886) Core

Electron-withdrawing and electron-donating groups can significantly alter the reactivity and interaction patterns of the indole molecule. For instance, in the context of CFTR potentiators, an 8-trifluoromethoxy substituent (an electron-withdrawing group) on a related tetrahydro-pyrido[4,3-b]indole scaffold resulted in improved potency compared to the unsubstituted parent compound. acs.org Conversely, a sterically demanding methylsulfonyl group at the same position led to a significant drop in activity. acs.org

Halogenation is a common strategy in medicinal chemistry to modulate activity. Studies on C3-alkylation of indoles have shown that halogenated indoles are generally well-tolerated, though the position of the halogen can have a profound effect on reaction rates and yields. chemrxiv.org For example, the strategic incorporation of chloro or trifluoro groups is a known approach to enhance the biological activity of indole frameworks. researchgate.net

| Position | Substituent | Scaffold Context | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Position 8 | -OCF3 (Trifluoromethoxy) | Tetrahydro-pyrido[4,3-b]indole | Improved potency | acs.org |

| Position 8 | -SO2CH3 (Methylsulfonyl) | Tetrahydro-pyrido[4,3-b]indole | Relevant drop in activity | acs.org |

| Various | Halogens (e.g., -Br, -Cl) | Indole | Generally well-tolerated; position is critical | chemrxiv.org |

| Inter-ring Linkage | 5-6', 6-5', 5-5' vs. 6-6' | Bis-indole | Reduced binding affinity and antiviral activity | nih.gov |

Role of the N1-Isopropyl Group in Modulating Molecular Interactions

Substitution at the N1 position of the indole ring eliminates the N-H bond, which can be a crucial hydrogen bond donor in interactions with biological targets. nih.gov Replacing the hydrogen with an alkyl group, such as isopropyl, fundamentally alters the molecule's properties.

The primary roles of the N1-isopropyl group are to:

Increase Lipophilicity: The isopropyl group is hydrophobic, which can enhance the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

Introduce Steric Bulk: The branched nature of the isopropyl group provides significant steric hindrance near the N1 position. This can orient the molecule within a binding site, forcing other substituents into more favorable (or unfavorable) positions for interaction. This steric influence can also protect the indole ring from certain metabolic pathways.

Modulate Electronic Properties: Alkyl groups are weakly electron-donating, which can subtly influence the electron density of the indole ring system, potentially affecting its reactivity and the strength of π-π stacking interactions.

Prevent N-H Interactions: The absence of the N-H proton prevents the formation of hydrogen bonds where the indole nitrogen acts as a donor. nih.gov In some cases, this can be beneficial if the N-H interaction is not required for activity or leads to off-target effects. For instance, in certain antioxidant indole derivatives, N1 substitution was found to decrease cytoprotective activity because it prevents the formation of a stabilizing indolyl radical, a process reliant on the N-H bond. nih.gov However, in other contexts, such as for certain nociceptin (B549756) opioid receptor ligands, N-substitution is a key feature of potent compounds. nih.gov

While direct SAR studies on the N1-isopropyl group specifically within the 1-isopropyl-3-methyl-1H-indole framework are limited in the reviewed literature, the principles of medicinal chemistry suggest its role is to provide a balance of lipophilicity and steric bulk that optimizes the compound's fit and interaction with its specific biological target.

Influence of the C3-Methyl Group on Regioselectivity and Activity Profiles

The C3 position of the indole ring is the most nucleophilic and is often a primary site for electrophilic substitution and functionalization. beilstein-journals.org The presence of a methyl group at this position has significant consequences for both the chemical reactivity (regioselectivity) and the biological activity of the molecule.

Influence on Regioselectivity: The C3-methyl group sterically hinders direct electrophilic attack at the C3 position. Consequently, electrophilic substitution reactions are often directed to other positions on the indole ring. For example, in C-H functionalization reactions that would typically occur at C2, the presence of a directing group at C3 can control the site of reaction. Catalyst choice can even lead to the functionalization of the C3-methyl group itself or other positions on the ring. The steric effect of a methyl group, even at the adjacent C2 position, has been shown to be crucial in determining the stereochemistry of products, indicating that a C3-methyl group would have a profound impact on the regiochemical outcome of reactions. rsc.org

Enzymatic Methylation: The methylation of the C3 position is a key step in the biosynthesis of many bioactive natural products, forming a quaternary stereogenic center that is often crucial for activity. nih.gov

Stabilization: In some contexts, a C3 substituent can stabilize the formation of an indolyl radical, which can be important for certain mechanisms of action, such as antioxidant activity. nih.gov

Directing Further Functionalization: The C3-methyl group serves as a synthetic handle. While it blocks direct C3 substitution, it allows for functionalization at other positions, leading to diverse derivatives. For example, the presence of a C3-methyl group is a feature in precursors for the synthesis of complex alkaloids.

The C3-methyl group, therefore, acts as a key modulator, both by sterically and electronically influencing the reactivity of the indole core and by providing a specific point of interaction that can enhance binding affinity and biological activity.

SAR Contributions of Additional Functionalizations (e.g., formyl, carboxylic acid, halogens) in Derivatives

Building upon the this compound scaffold, the introduction of other functional groups can further refine the molecule's activity. The electronic and steric properties of these additional groups, as well as their potential for hydrogen bonding or ionic interactions, are key to their SAR contributions.

Carboxylic Acid: The carboxylic acid group (-COOH) introduces a strongly polar, acidic, and ionizable center. This group can:

Act as a hydrogen bond donor and acceptor.

Form strong ionic interactions (salt bridges) with basic residues (e.g., arginine, lysine) in a protein's active site.

Significantly increase the hydrophilicity of the molecule, affecting its solubility and pharmacokinetic properties.

In the case of 6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid , the carboxylic acid at the C4 position provides a critical anchor point for potential ionic or hydrogen bonding interactions, complementing the effects of the N1-isopropyl, C3-methyl, and C6-bromo substituents.

Formyl Group: A formyl group (-CHO), or carboxaldehyde, introduces a polar, hydrogen bond-accepting moiety. For example, in 6-Isopropyl-1H-indole-3-carbaldehyde , the formyl group at C3 dramatically changes the electronic character of the pyrrole (B145914) ring, withdrawing electron density. chemicalbook.com This modification can influence the molecule's ability to participate in π-stacking interactions and provides a key hydrogen bond acceptor site, which can be crucial for target recognition and binding.

| Functional Group | Position | Example Compound | Potential SAR Contributions |

|---|---|---|---|

| -Br (Bromo) | C6 | 6-Bromo-1-isopropyl-3-methyl-1H-indole-4-carboxylic acid | Increases lipophilicity; modifies electronic profile. |

| -COOH (Carboxylic acid) | C4 | Provides a key site for ionic interactions and hydrogen bonding; increases polarity. | |

| -CHO (Formyl) | C3 | 6-Isopropyl-1H-indole-3-carbaldehyde | Acts as a hydrogen bond acceptor; electron-withdrawing nature alters ring electronics. chemicalbook.com |

Applications of 1 Isopropyl 3 Methyl 1h Indole in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The utility of an indole (B1671886) derivative in synthesis is defined by the selective reactivity of its various positions. In 1-Isopropyl-3-methyl-1H-indole, the substitution pattern channels reactivity away from the typical C3 position, unlocking the potential for functionalization at less conventional sites and turning the substituents themselves into reactive handles.

The C2 position becomes the primary site for electrophilic attack and metal-catalyzed C-H activation. Transition-metal catalysis, particularly with rhodium and nickel, provides a direct route to functionalize the C2-H bond, allowing for the introduction of various alkyl or aryl groups. This approach is highly atom-economical and offers a straightforward method for elaborating the indole core.

Furthermore, the Vilsmeier-Haack reaction, a classical method for formylating indoles, exhibits unique reactivity with 3-substituted indoles. While the reaction typically occurs at C3, its blockage in this compound can direct formylation to the C2 position. This is exemplified in the synthesis of an intermediate for the drug Fluvastatin, which starts from the closely related 3-(4-fluorophenyl)-1-isopropyl-1H-indole and proceeds via C2-formylation. More compellingly, studies on 2,3-dialkylindoles have shown that the Vilsmeier-Haack reagent can react with the C2- or C3-alkyl group itself. For instance, the reaction of 2,3,3-trimethyl-3H-indoles with the Vilsmeier reagent results in a double formylation of the C2-methyl group to yield a reactive aminomethylene malondialdehyde intermediate. This transformation highlights the potential of the 3-methyl group in this compound to act as a latent 1,3-dicarbonyl equivalent, significantly increasing its value as a building block for complex heterocycles like pyrazoles and pyridones.

The potential reaction pathways that underscore the versatility of this compound are summarized in the table below.

| Reaction Type | Target Site | Potential Product | Significance |

| Metal-Catalyzed C-H Alkylation | C2-Position | 2-Alkyl-1-isopropyl-3-methyl-1H-indole | Direct C-C bond formation. |

| Vilsmeier-Haack Formylation | C2-Position | This compound-2-carbaldehyde | Introduction of a versatile aldehyde handle. |

| Vilsmeier-Haack Reaction on Alkyl Group | C3-Methyl Group | 2-(1-Isopropyl-3-methyl-1H-indol-2-ylidene)malonaldehyde (by analogy) | Transforms the methyl group into a precursor for other heterocycles. |

| Lithiation / Electrophilic Quench | C2-Position | 2-Substituted-1-isopropyl-3-methyl-1H-indole | Classic and reliable method for C2-functionalization. |

| Halogenation (e.g., with NBS/NCS) | Benzene (B151609) Ring (C4-C7) | Halogenated this compound | Precursor for cross-coupling reactions. |

Precursor for the Derivatization of Biologically Active Scaffolds

The indole framework is a key component in numerous approved drugs and biologically active natural products. Modifications on the indole ring, including N-alkylation and substitution at various carbon positions, are a proven strategy for tuning pharmacological activity. This compound serves as an excellent starting point for creating novel analogues of established bioactive molecules.

The N-isopropyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral bioavailability. The C3-methyl group provides a specific steric and electronic signature that can influence binding to biological targets. The synthesis of analogues of the anti-inflammatory drug indomethacin (B1671933) from 3-methyl-2-phenyl-1-substituted-indole derivatives demonstrates the viability of using such scaffolds in medicinal chemistry. By starting with this compound, medicinal chemists can explore new chemical space around known pharmacophores.

Derivatization can be achieved through various means:

Functionalization of the Benzene Ring: Electrophilic aromatic substitution (e.g., nitration, halogenation) on the 4, 5, 6, or 7 positions can introduce handles for further modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

C2-Position Elaboration: As discussed previously, C-H activation or lithiation can be used to append diverse fragments to the C2 position, which is often critical for biological activity.

Modification of the 3-Methyl Group: Radical halogenation of the methyl group can produce a 3-(halomethyl)indole, a reactive intermediate that can be displaced by a wide range of nucleophiles to tether different functional groups.

The table below lists examples of biologically active indole classes and illustrates how this compound could serve as a precursor for novel derivatives.

| Bioactive Indole Class | Key Structural Feature | Potential Derivatization Strategy |

| Anti-inflammatory Agents (e.g., Indomethacin analogues) | 1-Aroyl-3-substituted indole | Acylation at the C2 position or functionalization of the benzene ring. |

| Anticancer Agents | Variously substituted indole core | C2-arylation, halogenation of the benzene ring followed by cross-coupling. |

| Antiviral Agents (e.g., Delavirdine) | N-alkylated indole with heterocyclic side chains | Functionalization at C2 to introduce complex side chains. |

| Serotonin Receptor Ligands | Tryptamine-like scaffold | Functionalization of the C2-position or benzene ring to mimic tryptamine (B22526) side chains. |

Strategies for Diversity-Oriented Synthesis and Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to explore new areas of chemical space and identify novel biological activities. The rigid and modifiable indole scaffold is an ideal starting point for DOS campaigns. This compound provides a fixed core from which molecular diversity can be systematically expanded.

A DOS strategy using this compound would involve a "branching pathway" approach, where the common starting material is subjected to a variety of reaction conditions in parallel to generate a library of distinct products. The fixed N-isopropyl and C3-methyl groups would serve as a constant feature, while appendages and stereochemistry are varied at other positions.

A hypothetical DOS library generation from this compound could be implemented as follows:

| Position for Diversification | Reaction Type | Example Reagents/Catalysts | Resulting Functionality |

| C2 | C-H Alkylation | [Rh(III)] catalyst, diazo compounds | C2-Alkyl chains. |

| C2 | C-H Arylation | [Pd(II)] catalyst, aryl halides | C2-Aryl groups. |

| C4-C7 (Benzene Ring) | Halogenation | NBS, NCS, NIS | Halogen atoms for cross-coupling. |

| C4-C7 (Benzene Ring) | Suzuki Coupling | Arylboronic acids, Pd catalyst | Biaryl structures. |

| C4-C7 (Benzene Ring) | Nitration | Non-acidic nitrating agents | Nitro group for reduction to amine. |

| C3-Methyl Group | Radical Bromination | NBS, light/radical initiator | 3-(Bromomethyl)indole for nucleophilic substitution. |

This strategy would rapidly generate a library of compounds with diverse functionalities—alkyl, aryl, halide, amino, and more—distributed across multiple positions of the indole scaffold. Screening such a library against various biological targets could lead to the discovery of novel hits for drug development or chemical probes to investigate biological pathways.

Mechanistic Research on Biological Interactions of Indole Derivatives General Framework

Investigation of Molecular Targets and Binding Mechanisms

A fundamental aspect of mechanistic research is identifying the specific molecular targets with which a compound interacts. For indole (B1671886) derivatives, these targets can be diverse, including enzymes, receptors, and nucleic acids. Understanding the binding mechanism provides insights into how the compound modulates the target's function.

Theoretical models are essential for predicting and understanding how a ligand, such as an indole derivative, might bind to an enzyme's active site. These models are built upon fundamental principles of molecular recognition, including shape complementarity and the energetic favorability of interactions. Key theoretical frameworks include:

Lock-and-Key Model: This early model proposes that the ligand (key) fits into a rigid enzyme active site (lock).

Induced-Fit Model: A more dynamic model suggesting that the binding of a ligand can induce conformational changes in the enzyme's active site, leading to a more complementary fit.

Conformational Selection Model: This model posits that an enzyme exists in a population of different conformations, and the ligand preferentially binds to a specific pre-existing conformation.

While no specific theoretical models for the interaction of 1-Isopropyl-3-methyl-1H-indole with any enzyme are currently published, these general models would guide initial hypotheses.

Computational methods are powerful tools for simulating and predicting the binding of ligands to receptors at an atomic level. These approaches can significantly reduce the time and cost of drug discovery.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It involves sampling a large number of possible conformations and scoring them based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a more detailed and dynamic view of the ligand-receptor complex over time. These simulations can reveal the stability of the binding pose, the role of solvent molecules, and the conformational changes that occur upon binding.

Again, the application of these computational approaches specifically to this compound has not been reported in the reviewed literature.

Elucidation of Molecular Pathways Influenced by Indole Scaffolds

Once a molecular target is identified, the next step is to understand the broader biological consequences of its modulation. This involves elucidating the molecular pathways that are influenced by the indole compound. For example, if an indole derivative inhibits a specific kinase, researchers would investigate the downstream signaling events that are affected by this inhibition. Techniques such as transcriptomics (studying the complete set of RNA transcripts) and proteomics (studying the complete set of proteins) are often employed to gain a global view of the cellular response.

Studies on Cellular Signaling and Gene Expression Modulation at a Mechanistic Level

Delving deeper, mechanistic studies aim to understand how the interaction of an indole derivative with its target translates into changes in cellular signaling and gene expression. This can involve a variety of experimental techniques:

Reporter Assays: These assays are used to measure the activity of specific signaling pathways.

Western Blotting: This technique is used to detect and quantify specific proteins, allowing researchers to see how their levels change in response to treatment with a compound.

Quantitative Polymerase Chain Reaction (qPCR): qPCR is used to measure the expression levels of specific genes.

Currently, there is no publicly available data from such studies for this compound. The synthesis of a related compound, (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, has been described as an intermediate in the synthesis of the cholesterol-lowering drug fluvastatin. However, this does not provide mechanistic data on this compound itself.

Emerging Research Avenues and Future Outlook

Innovations in Synthesis and Derivatization Methodologies

The synthesis of substituted indoles, including structures related to 1-isopropyl-3-methyl-1H-indole, is a dynamic area of research. Traditional methods like the Fischer, Reissert, and Nenitzescu syntheses provide foundational routes to the indole (B1671886) core. epo.orgmdpi.com However, current innovations are geared towards improving efficiency, yield, and substrate scope, as well as developing novel derivatization strategies.

Modern synthetic approaches often involve multi-step sequences. For instance, the synthesis of a related compound, 3-(4-fluorophenyl)-1-isopropyl-1H-indole, can be achieved through the condensation of 2-chloro-4'-fluoroacetophenone (B45902) with N-isopropylaniline to form an intermediate, which is then cyclized using a catalyst like zinc chloride (ZnCl₂). rsc.org This highlights a common strategy where a phenacyl halide condenses with a substituted aniline, followed by acid-catalyzed cyclization. scirp.orgrsc.org Researchers are exploring variations in catalysts and reaction conditions to optimize these processes. For example, rhodaelectro-catalyzed methods are being developed for reactions like the double dehydrogenative Heck reaction between indole-2-carboxylic acids and alkenes, showcasing a move towards more sophisticated catalytic systems. acs.org

Derivatization is a key strategy for modifying the properties of a core molecule. For indole derivatives, this can involve introducing various functional groups to alter their electronic, steric, and physicochemical properties. mdpi.com These methodologies are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. nih.govbohrium.com Common derivatization reactions include:

N-Alkylation/Arylation: Introducing different substituents on the indole nitrogen can significantly impact biological activity. While N-alkyl groups sometimes decrease receptor affinity in certain compound series, N-arylsulfonyl groups have been shown to increase it. bohrium.com

Formylation: Reagents like phosphorus oxychloride (POCl₃) are used to introduce formyl groups onto the indole ring, which can then serve as a handle for further modifications. researchgate.net

Condensation Reactions: The indole nucleus can be condensed with various aldehydes and other molecules to create more complex structures, such as indole-hybrid chalcones, via methods like the Claisen-Schmidt condensation. mdpi.com

These innovative synthetic and derivatization pathways are essential for expanding the chemical space of indole derivatives, enabling the exploration of new applications.

Integration of Advanced Spectroscopic and Computational Techniques

The structural elucidation and characterization of indole derivatives rely heavily on a combination of spectroscopic and computational methods. While standard techniques like ¹H NMR, ¹³C NMR, and FT-IR are routinely used to confirm the synthesis of indole compounds scirp.orgresearchgate.net, advanced methods provide deeper structural and electronic insights.

High-field and two-dimensional (2D) NMR techniques, such as COSY, HMBC, and TOCSY, are indispensable for unambiguously assigning proton and carbon signals, especially in complex, substituted indole architectures. researchgate.netipb.pt These methods help in determining connectivity and elucidating the precise substitution pattern on the indole ring. ipb.pt Mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS and LC-QTOF-MS, is vital for molecular weight determination and fragmentation analysis, which aids in structural confirmation and metabolite identification. researchgate.net

In parallel with experimental techniques, computational chemistry has become a powerful tool for predicting and understanding the properties of indole derivatives. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely employed for several purposes:

Geometry Optimization: To predict the most stable three-dimensional structure of the molecule. researchgate.net

Electronic Property Calculation: To understand the distribution of electrons, frontier molecular orbitals (HOMO/LUMO), and predict reactivity. researchgate.net

Spectra Simulation: To calculate theoretical NMR, IR, and UV-Vis spectra, which can be compared with experimental data to validate structural assignments. dokumen.pub

Molecular Docking: To simulate the interaction of indole derivatives with biological targets like proteins, predicting binding affinities and modes, which is crucial for drug design. mdpi.comresearchgate.net

The synergy between advanced spectroscopic analysis and computational modeling provides a comprehensive understanding of the structure, properties, and potential interactions of novel indole compounds, guiding their further development.

Table 1: Spectroscopic and Computational Techniques in Indole Research| Technique | Application | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Basic structural confirmation and characterization of synthesized compounds. | scirp.orgresearchgate.net |

| 2D NMR (COSY, HMBC) | Unambiguous assignment of complex spectra and determination of atomic connectivity. | ipb.pt |

| Mass Spectrometry (MS) | Molecular weight determination and structural analysis through fragmentation patterns. | researchgate.net |

| X-ray Crystallography | Precise determination of the three-dimensional molecular structure and crystal packing. | scirp.orgresearchgate.netnih.gov |

| DFT/TD-DFT | Calculation of optimized geometries, electronic properties, and prediction of spectra. | researchgate.netdokumen.pub |

Design Principles for Novel Indole Architectures with Tailored Properties

The design of new indole-based molecules with specific, tailored properties is guided by established principles of medicinal chemistry and materials science. A central concept is the structure-activity relationship (SAR), which seeks to understand how chemical modifications to a core scaffold influence its function. mdpi.comnih.gov

For therapeutic applications, SAR studies involve systematically altering substituents at various positions of the indole ring and observing the effect on biological activity. For example, in the development of enzyme inhibitors or receptor agonists, researchers have found that:

Substituents at the N-1 position, such as isopropyl or cyclohexyl groups, can be critical for potency. nih.gov

The C-2 position often requires a specific group, like a methyl group, to maintain high intrinsic activity at certain receptors. bohrium.com

The C-5 position can tolerate a range of substituents (e.g., chloro, bromo, phenoxy), which can be used to fine-tune affinity and selectivity. bohrium.com

In materials science, particularly for applications like dye-sensitized solar cells, the design principles focus on creating specific electronic architectures. A common strategy is the Donor-π-Spacer-Acceptor (D-π-A) design, where the indole moiety often serves as the electron donor, linked via a conjugated π-bridge to an electron-accepting group. researchgate.net This modular design allows for the tuning of photophysical and electrochemical properties, such as light absorption and charge transport, by modifying each component of the architecture. researchgate.net

More general design principles also apply, such as aiming for flexibility and modularity, which allows for the creation of diverse compound libraries. inatel.br The goal is to integrate different chemical fragments in a cohesive and synergistic way to achieve the desired properties, whether it be enhanced biological activity, improved photophysical performance, or other novel functionalities. mdpi.cominatel.br Through the iterative process of design, synthesis, and testing, guided by these principles, researchers can develop novel indole architectures with properties tailored for a wide range of advanced applications.

Q & A

Q. What are the common synthetic routes for preparing 1-Isopropyl-3-methyl-1H-indole?

- Methodological Answer : The synthesis typically involves N-alkylation or transition metal-catalyzed coupling. For example:

- N-Alkylation : React 3-methyl-1H-indole with isopropyl halides under basic conditions (e.g., KOH/tetrabutylammonium bromide) in a microwave-assisted setup to enhance reaction efficiency .

- Cu-Catalyzed Cycloaddition : Use CuI-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce substituents, as demonstrated in analogous indole derivatives (e.g., PEG-400/DMF solvent system, 12-hour reaction time) .

Purification often employs flash column chromatography with gradients like cyclohexane/EtOAc (8:2) or 70:30 EtOAc/hexane .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and NMR (if fluorinated analogs are synthesized) to confirm substitution patterns. For example, NMR in CDCl resolves indole proton environments (e.g., δ 7.88–7.07 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight via FAB-HRMS or ESI-HRMS (e.g., calculated vs. observed m/z) .

- TLC : Monitor reaction progress using R values (e.g., R = 0.72 for alkylated indoles) .

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. SHELXTL (Bruker AXS) is widely adopted for small-molecule crystallography due to robustness in handling twinned or high-resolution data .

- Structural Validation : Analyze bond lengths, angles, and torsion angles against literature values (e.g., indole scaffolds in Sundberg, 1996) .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions during the synthesis of this compound analogs?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or PEG-400 for improved solubility of intermediates .

- Catalyst Tuning : Optimize CuI loading (e.g., 0.1–1.0 eq.) or switch to Pd catalysts for cross-coupling reactions .

- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., microwave at 100–150°C) .

Q. What experimental strategies are used to investigate the biological activity of this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : Test derivatives against kinases or cytochrome P450 isoforms using fluorescence-based or radiometric assays. For example, bisindolylmaleimide analogs (e.g., GF 109203X) are known kinase inhibitors .

- Receptor Binding Studies : Use radioligand displacement assays (e.g., -labeled ligands) to measure affinity for serotonin or dopamine receptors, given indole’s structural similarity to tryptamine .

Q. How should researchers address conflicting spectral data when characterizing novel this compound analogs?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine - HSQC NMR for carbon-proton correlation and IR spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm) .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What precautions are necessary for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Storage : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent oxidation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

Q. How can structure-activity relationship (SAR) studies be designed for this compound-based drug candidates?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified isopropyl/methyl groups (e.g., cyclopropyl or tert-butyl) to assess steric effects .

- Bioisosteric Replacement : Replace indole with azaindole or benzimidazole to probe electronic contributions .

- Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize leads .

Data Analysis & Validation

Q. What steps are critical for refining crystallographic data of this compound derivatives using SHELX?

- Methodological Answer :

Q. How can researchers reconcile discrepancies between computational modeling and experimental data for indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.